molecular formula C₅H₉FN₂O₃ B1146544 DL-erythro-4-Fluoroglutamine CAS No. 238418-67-2

DL-erythro-4-Fluoroglutamine

Cat. No.: B1146544
CAS No.: 238418-67-2
M. Wt: 164.13
InChI Key:
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Description

DL-erythro-4-Fluoroglutamine is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Scientific Research Applications

DL-erythro-4-Fluoroglutamine has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

Fluorinated analogues of glutamic acid and glutamine, such as dl-erythro-4-fluoroglutamine, are often used in proteomics research .

Mode of Action

Fluorinated analogues of glutamic acid and glutamine are known to bring significant changes in the chemical and biochemical behavior of the compounds they replace . Fluorine’s strong electron-withdrawing effect can have noticeable consequences on the electron distribution and subsequently on the acidity or basicity of the neighboring group, thereby changing the overall reactivity and stability of the molecule .

Biochemical Pathways

It is known that fluorinated analogues of glutamic acid and glutamine can be advantageously exploited to lead to potent therapeutic agents through proper understanding of some biochemical properties .

Pharmacokinetics

The pharmacokinetics of the fluorinated analogue (2s,4r)-4-[18f]fluoroglutamine ([18f]fgln) has been investigated . The study found that orthotopic human glioma xenografts displayed a tumor-to-healthy brain region ratio of 3.6 and 4.8, while subcutaneously xenografted BT4C gliomas displayed a tumor-to-muscle (flank) ratio of 1.9±0.7 .

Result of Action

The fluorinated analogue (2s,4r)-4-[18f]fluoroglutamine ([18f]fgln) has been found to have preferential uptake in glioma tissue versus that of corresponding healthy tissue .

Action Environment

It is known that the presence of fluorine atoms in biologically relevant molecules can increase resistance to metabolic transformation due to the strong carbon-fluorine bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-erythro-4-Fluoroglutamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst, which helps achieve high optical purity . The reaction conditions are generally mild, making the process suitable for industrial-scale production.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced crystallization techniques to purify the final product. The use of well-crystallizing salts, such as those with cyclohexylamine or tert-butylamine, helps in removing impurities and achieving a high-purity product . These methods are efficient and scalable, making them suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

DL-erythro-4-Fluoroglutamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo group.

    Reduction: Reduction reactions often involve the use of reducing agents to convert the oxo group back into an amino group.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure high yields.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxo and amino derivatives. These products have distinct chemical and biological properties, making them useful in different applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DL-erythro-4-Fluoroglutamine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of both amino and fluoro groups. This unique combination of functional groups and stereochemistry gives it distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEYFCBAWGQSGT-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])[NH3+])C(C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])[NH3+])[C@@H](C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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